

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine

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Compound of Interest

Compound Name: 8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12409290

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Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine nucleoside analog that belongs to the class of 8-aza-7-deazapurines. These compounds are characterized by the replacement of the carbon atom at position 8 and the nitrogen atom at position 7 of the purine ring with a nitrogen and carbon atom, respectively. This structural modification significantly alters the electronic properties and hydrogen-bonding capabilities of the nucleobase, making it a valuable tool in medicinal chemistry and molecular biology. While extensive biological data for **8-Aza-7-bromo-7-deazaguanosine** itself is limited in publicly available literature, the broader family of 8-aza-7-deazapurine nucleosides has demonstrated a wide range of biological activities, including antiparasitic, antitumor, and antiviral properties[1]. This technical guide provides a comprehensive overview of the available literature on **8-Aza-7-bromo-7-deazaguanosine**, focusing on its synthesis, and the biological context of its related analogs.

Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ BrN ₅ O ₅	[2]
CAS Number	96555-37-2	[2]
Structure	A guanosine analog with a nitrogen at the 8th position and a bromine at the 7th position of the deazapurine core.	[2]

Synthesis of 8-Aza-7-bromo-7-deazaguanosine Ribonucleoside

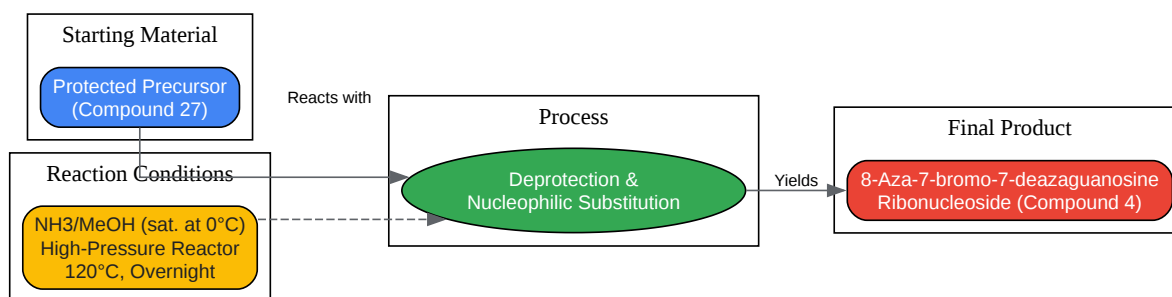
A detailed synthetic protocol for the ribonucleoside of **8-Aza-7-bromo-7-deazaguanosine** has been reported. The synthesis involves the deprotection of a precursor compound where the bromo-atom at position 2 is substituted with an amino group.[1]

Experimental Protocol: Synthesis of 6-amino-3-bromo-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 4)[1]

- Starting Material: Compound 27 (the protected precursor)
- Reagents: Methanolic ammonia (NH₃/MeOH, saturated at 0 °C)
- Apparatus: High-pressure reactor
- Procedure:
 - Dissolve Compound 27 in methanolic ammonia in a high-pressure reactor.
 - Heat the reaction mixture at 120 °C overnight.
 - Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

- Upon completion, the reaction yields the 7-bromo-8-aza-7-deazaguanosine analogue (Compound 4).

It is noted that under these conditions, the bromo-atom at position 2 of the precursor is more reactive to nucleophilic substitution by ammonia than the bromo-atom at position 7.[1] This selective reactivity is a key aspect of the synthesis. Furthermore, the resulting 8-aza-7-deazaguanine derivatives with a 7-bromo substituent have shown low yields in subsequent Palladium-catalyzed cross-coupling reactions, suggesting that protection of the 6-oxo group may be necessary to activate the 7-halo atom for such transformations.[1]



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Caption: Synthesis workflow for **8-Aza-7-bromo-7-deazaguanosine** ribonucleoside.

Biological Activity of Related 8-Aza-7-deazapurine Nucleosides

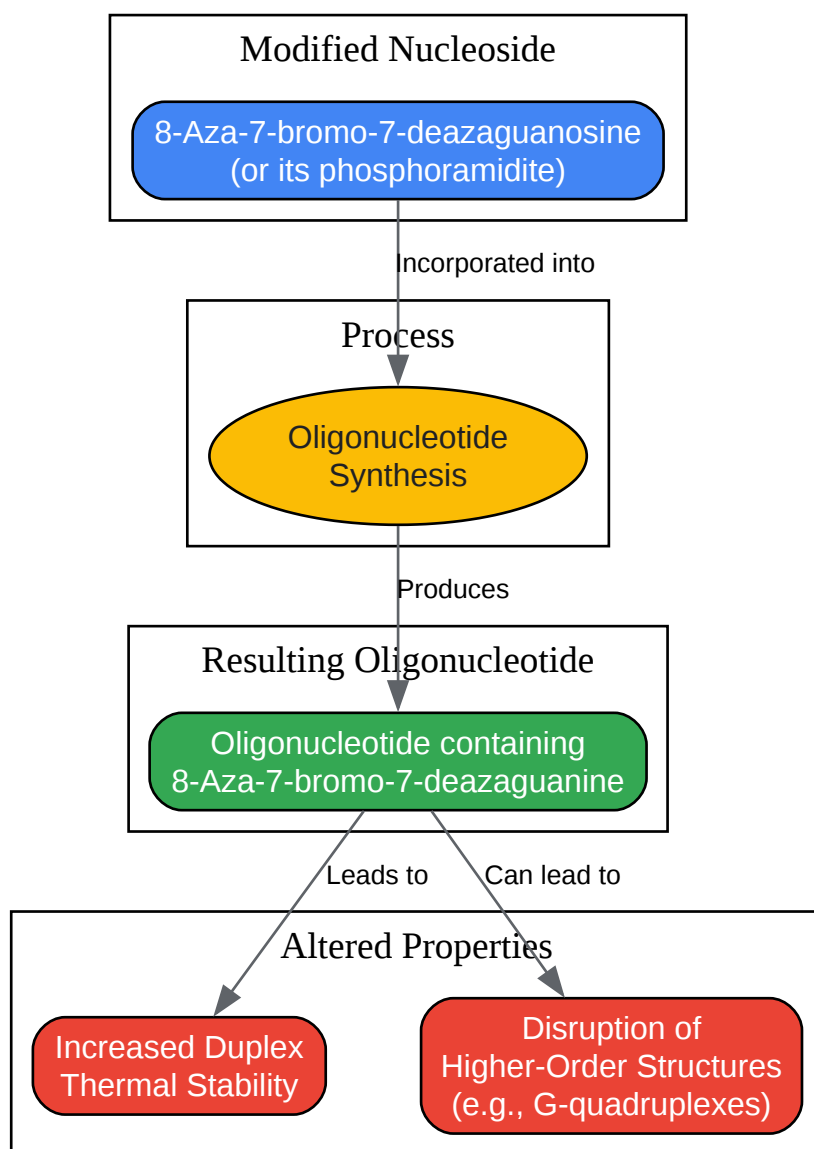
While specific quantitative biological data for **8-Aza-7-bromo-7-deazaguanosine** is scarce, studies on its analogs provide valuable insights into the potential activities of this class of compounds. The structural modifications at the 7th and 8th positions of the purine ring significantly influence their biological profiles.

Compound/Analog	Biological Activity	Cell Line/Organism	IC ₅₀ /MIC	Reference
7-iodo-8-aza-7-deazaguanosine derivative (Compound 8)	Anticancer	A549 (Human Lung Carcinoma)	7.68 μ M	[1]
Fleximer analogues of 8-aza-7-deazapurine nucleosides	Antibacterial	M. smegmatis mc ² 155	13 and 50 μ g/mL	[3][4]
Fleximer analogues of 8-aza-7-deazapurine nucleosides	Antibacterial	M. tuberculosis H37Rv	20 and 40 μ g/mL	[3][4]
2'-deoxy-2'- β -fluoro-8-aza-7-deazapurine nucleosides	Antiviral	Hepatitis B Virus (HBV)	Significant activity	[1]
8-Aza-7-deazapurine-2,6-diamine and its riboside	Purine Nucleoside Antagonists	-	Potent antagonists	[1]

Application in Oligonucleotide Synthesis and Properties

A significant application of **8-Aza-7-bromo-7-deazaguanosine** and its derivatives is their incorporation into oligonucleotides. The modified nucleoside alters the properties of the resulting DNA or RNA strands, particularly their thermal stability and base-pairing dynamics.

The introduction of 7-halogeno substituents into 8-aza-7-deazapurine nucleosides within oligonucleotides has been shown to significantly increase the thermal stability of DNA duplexes.[1] This stabilizing effect is a key feature that makes these analogs useful as tools in molecular biology and for the development of therapeutic oligonucleotides. However, it has also been observed that bulky 7-bromo substituents can disrupt the formation of higher-order structures, such as G-quadruplexes, that can be formed by some guanine-rich sequences.[5][6]



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Caption: Incorporation of **8-Aza-7-bromo-7-deazaguanosine** into oligonucleotides.

Conclusion

8-Aza-7-bromo-7-deazaguanosine is a valuable synthetic nucleoside analog with demonstrated utility as a chemical intermediate and as a building block for modified oligonucleotides. While direct and extensive biological activity data for this specific compound are not readily available in the current literature, the broader class of 8-aza-7-deazapurine nucleosides exhibits significant potential in the development of novel therapeutic agents, with reported anticancer, antiviral, and antibacterial activities. The primary documented application of the 7-bromo derivative lies in its ability to modulate the properties of nucleic acid duplexes, highlighting its importance as a tool for research in molecular biology and nanotechnology. Future studies are warranted to fully elucidate the standalone biological effects of **8-Aza-7-bromo-7-deazaguanosine** and to explore its potential in drug discovery and development.

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